Home > Products > Screening Compounds P16144 > N-(4-bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(4-bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide -

N-(4-bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-4292401
CAS Number:
Molecular Formula: C20H20BrClN2O3
Molecular Weight: 451.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SR121463B

Compound Description: SR121463B, chemically defined as 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer, functions as a nonpeptide antagonist of the V2-renal vasopressin receptor []. This compound exhibits a different binding affinity compared to arginine vasopressin and offers insights into antagonist binding site mapping of the V2R subtype.

Relevance:Although structurally dissimilar to N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, SR121463B is discussed within the context of antagonist binding to specific receptor subtypes, highlighting the importance of structural variations in pharmacological activity []. The paper emphasizes the impact of subtle changes in antagonist structure on receptor binding affinities, indirectly relating it to the significance of the specific structural features present in N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential biological interactions.

SR49059

Compound Description:Identified as (2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide, SR49059 acts as another nonpeptide antagonist with selective action on vasopressin receptor subtypes []. Similar to SR121463B, this compound aids in understanding the intricacies of antagonist binding sites and the influence of structural variations on their interactions with vasopressin receptor subtypes.

Relevance: Despite structural differences from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, the inclusion of SR49059 in the study emphasizes the importance of detailed structural analysis for understanding the specific binding interactions and potential pharmacological effects of different antagonists, including the target compound []. The research highlights how alterations in antagonist structures can significantly impact their affinity for specific receptor subtypes, providing valuable insights into structure-activity relationships relevant to understanding the target compound's potential biological activity.

Compound Description: SSR149415, chemically named (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-), is a nonpeptide antagonist with a distinct binding profile to vasopressin receptor subtypes []. Its inclusion in the study underscores the importance of understanding the specific structural features that govern antagonist binding and subsequent functional outcomes.

Relevance:While SSR149415 differs structurally from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, its role in mapping the antagonist binding site for V2R emphasizes the need for precise structural information when assessing the potential biological activities of similar compounds, including the target compound []. The paper showcases how nuanced structural variations in nonpeptide antagonists can dramatically affect their binding affinity to vasopressin receptor subtypes, offering critical insights into structure-activity relationships relevant to understanding the target compound's potential interactions with biological targets.

OPC21268

Compound Description:Chemically known as 1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone, OPC21268 functions as a nonpeptide antagonist targeting vasopressin receptors []. It provides further evidence for the significance of structural features in determining binding affinities and selectivities of antagonists.

Relevance:Despite structural differences from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, OPC21268’s study contributes to a broader understanding of how the specific molecular architecture of antagonists dictates their interaction with vasopressin receptor subtypes, a concept relevant to investigating the target compound []. The research demonstrates how structural modifications in antagonists can lead to different binding modes and affinities, a concept crucial in drug design and for understanding the potential biological effects of compounds like the target compound.

OPC41061

Compound Description:OPC41061, chemically identified as (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide, belongs to the class of nonpeptide antagonists targeting specific vasopressin receptor subtypes []. This compound provides further insight into the structure-activity relationship crucial for developing selective and potent antagonists.

Relevance:Although structurally different from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, OPC41061 is relevant in the context of understanding how structural variations can significantly impact the binding affinity and selectivity of antagonists toward vasopressin receptor subtypes []. This understanding is crucial for evaluating the potential biological activity of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The paper highlights the importance of specific structural features in antagonist binding, providing valuable information for the design and development of new compounds with improved pharmacological properties, which may indirectly relate to the target compound's potential interactions.

OPC31260

Compound Description:OPC31260, known as (±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride, represents another nonpeptide antagonist with unique binding characteristics for vasopressin receptors []. Its interaction with the target receptor provides valuable insights into the structural requirements for high-affinity binding.

Relevance:The structural variations between OPC31260 and N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, along with the significant differences in their binding affinities for vasopressin receptor subtypes, emphasize the importance of specific structural moieties in determining the pharmacological profiles of these antagonists []. This study suggests the need to consider the specific arrangement of functional groups and their spatial orientation when assessing the potential biological effects of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.

MF498

Compound Description:MF498, chemically defined as N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide, is a selective E prostanoid receptor 4 (EP4) antagonist []. This compound has demonstrated promising results in preclinical studies for its anti-inflammatory and analgesic effects in models of rheumatoid arthritis and osteoarthritis.

Relevance:Although structurally distinct from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, MF498's activity as an EP4 antagonist highlights the therapeutic potential of targeting specific receptor subtypes for inflammatory diseases []. This research indirectly emphasizes the importance of characterizing the pharmacological profile of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide to explore its potential therapeutic benefits, particularly in the context of inflammation or pain.

MF266-1

Compound Description:Chemically known as 1-(5-{3-[2-(benzyloxy)-5-chlorophenyl]-2-thienyl}pyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol, MF266-1 is an antagonist of the E prostanoid receptor 1 (EP1) []. This compound serves as a pharmacological tool for investigating the role of the EP1 receptor in inflammatory processes.

Relevance:While structurally different from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, MF266-1's role as an EP1 antagonist emphasizes the importance of understanding the distinct roles of different EP receptor subtypes in inflammatory diseases []. This knowledge is crucial for elucidating the potential mechanism of action and therapeutic targets of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, especially if it exhibits anti-inflammatory properties.

MF266-3

Compound Description:MF266-3, identified as (2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide, acts as an antagonist for the E prostanoid receptor 3 (EP3) []. It serves as a pharmacological probe for studying the involvement of the EP3 receptor in various physiological and pathological conditions.

Relevance:The study of MF266-3, despite its structural dissimilarity to N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, provides valuable insights into the diverse functions of EP receptor subtypes, particularly EP3 []. This knowledge is valuable for understanding the potential anti-inflammatory effects of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and for identifying its potential molecular targets.

MF-tricyclic

Compound Description:MF-tricyclic, chemically defined as 3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone, is a selective cyclooxygenase 2 (COX-2) inhibitor []. COX-2 inhibitors are widely used for their anti-inflammatory and analgesic effects, particularly in treating pain and inflammation associated with arthritis.

Relevance:MF-tricyclic, although structurally distinct from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, is relevant due to its use as a positive control for anti-inflammatory efficacy []. Comparing the activity of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with that of MF-tricyclic could provide insights into its potential anti-inflammatory effects and its relative potency.

MF63

Compound Description:Identified as 2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile, MF63 acts as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) []. This enzyme plays a crucial role in prostaglandin E2 (PGE2) biosynthesis, a key mediator of inflammation and pain.

Relevance:MF63, though structurally different from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, serves as a positive control for analgesic activity []. Comparing the analgesic effects of N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide against MF63 would provide information regarding its potential as a pain reliever and its relative effectiveness.

2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Compound Description:This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential antimicrobial properties []. Its electron-deficient structure enables reactions with diverse nucleophiles, leading to the formation of compounds with a broad range of biological activities.

Relevance:The compound 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile shares a similar heterocyclic scaffold with N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, both incorporating a pyrimidine ring []. This structural similarity suggests that N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could potentially be used as a scaffold for designing and synthesizing novel compounds with potentially diverse biological activities, including antimicrobial properties.

2,3-dihydro-1,4-benzodioxin-6-amine

Compound Description:This compound serves as a crucial starting material for synthesizing 2-[amino]-N-(un/substituted)phenylacetamides []. These derivatives exhibit promising antibacterial and antifungal properties, highlighting the significance of the benzodioxin moiety in medicinal chemistry.

Relevance:While not directly analogous, the use of 2,3-dihydro-1,4-benzodioxin-6-amine as a starting point for creating compounds with antimicrobial properties suggests a potential avenue for modifying N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide []. Introducing similar structural motifs or exploring bioisosteric replacements within the context of the main compound's structure could be explored for potentially enhancing its biological activity or fine-tuning its pharmacological properties.

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description:This compound is one of the eighteen bioactive compounds identified in the ethanolic extract of Solanum americanum leaves via GC-MS analysis []. While its specific biological activity isn't detailed within the study, its presence contributes to the overall pharmacological profile of the extract.

Relevance:Although structurally distinct from N-(4-Bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, the identification of 4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil, alongside other bioactive compounds in a natural extract, underscores the importance of investigating the potential pharmacological properties of novel compounds, including the target compound []. The presence of diverse bioactive molecules within natural sources highlights the potential for discovering new therapeutic agents from both natural product-based drug discovery and synthetic approaches.

Properties

Product Name

N-(4-bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H20BrClN2O3

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C20H20BrClN2O3/c1-11-12(2)16(6-5-15(11)21)23-20(26)13-8-19(25)24(10-13)17-9-14(22)4-7-18(17)27-3/h4-7,9,13H,8,10H2,1-3H3,(H,23,26)

InChI Key

JBMUQAVFTBETEJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.